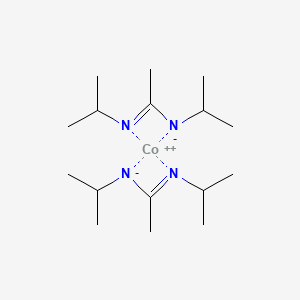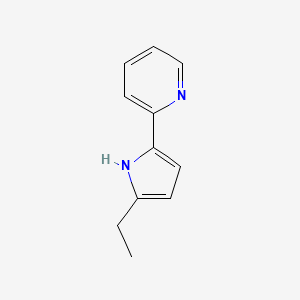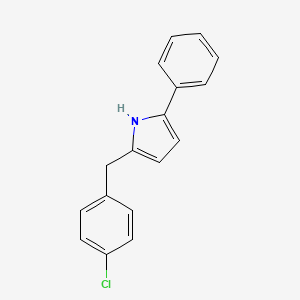
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine, also known as 4-MMP, is a novel compound that has recently been studied for its potential applications in scientific research. 4-MMP is a pyrimidine derivative with two phenyl rings and a methyl group, and is structurally similar to other pyrimidines such as 2,6-diphenyl-4-(2-methoxyphenyl)-5-methylpyrimidine (3-MMP) and 2,6-diphenyl-4-(3-methoxyphenyl)-5-methylpyrimidine (5-MMP).
Aplicaciones Científicas De Investigación
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of a variety of different compounds, including heterocyclic compounds, polycyclic compounds, and aromatic compounds. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has been used in the synthesis of various drugs, such as anti-inflammatory agents, antimalarial agents, and antibiotics. Furthermore, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has been studied for its potential applications in cancer research, as it has been found to be a potent inhibitor of several cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine is not yet fully understood. However, it is believed that 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine may act as a competitive inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has been found to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of several cancer cell lines, and has been shown to reduce the growth and proliferation of these cells. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has been found to reduce inflammation and oxidative stress, and has been shown to have anti-inflammatory and antioxidant properties. Furthermore, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has been shown to have anti-apoptotic effects, and has been found to reduce cell death in several cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine in lab experiments has a number of advantages. It is a relatively simple compound to synthesize, and is readily available from chemical suppliers. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine is a potent inhibitor of several enzymes and transcription factors, making it a useful tool for studying the regulation of these molecules. Furthermore, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has been found to have a number of beneficial biochemical and physiological effects, making it a useful reagent for studying these effects.
However, there are also a number of limitations to the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine in lab experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine in lab experiments can be limited by its toxicity, as it has been found to be toxic to some cell lines. Furthermore, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine is a relatively expensive compound, and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine in scientific research. One potential direction is the further exploration of its mechanism of action. Additionally, further research could be conducted to investigate the potential applications of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine in cancer research. Furthermore, research could be conducted to investigate the potential therapeutic applications of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine, as it has been found to have a number of beneficial biochemical and physiological effects. Finally, research could be conducted to investigate the potential for 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine to be used as a drug, as it has been found to be a potent inhibitor of several enzymes and transcription factors.
Métodos De Síntesis
The synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine is relatively simple and can be accomplished using a two-step reaction process. The first step involves the reaction of 2,6-diphenyl-4-methoxyphenol with ethyl chloroformate to form 2,6-diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine-2-oxide. The second step involves the reduction of the pyrimidine-2-oxide to 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine using sodium borohydride. This two-step process is typically carried out in an organic solvent such as dichloromethane, and the reaction can be completed in a few hours.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-17-22(18-9-5-3-6-10-18)25-24(20-11-7-4-8-12-20)26-23(17)19-13-15-21(27-2)16-14-19/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDHXIKSJIMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)




![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)

